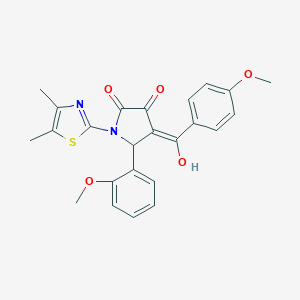
1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as DMHP, is a synthetic compound that has been of interest in scientific research due to its potential therapeutic applications. DMHP belongs to the class of compounds known as pyrrolones and has been shown to have various biological activities that make it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer cell growth and inflammation. 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in regulating gene expression. 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in regulating inflammation.
Biochemical and Physiological Effects:
1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potent biological activity, which makes it a promising candidate for drug development. However, one limitation is that 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has not been extensively studied in vivo, and more research is needed to fully understand its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
For 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one research include further studies to elucidate its mechanism of action and to optimize its pharmacokinetics and pharmacodynamics. Additionally, 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one may have potential applications in other diseases, such as cardiovascular disease and diabetes, which warrant further investigation.
Synthesemethoden
The synthesis of 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that includes the condensation of 2-methoxyphenylacetic acid and 4,5-dimethyl-2-thiazolylamine to form an imine intermediate. This intermediate is then reacted with 4-methoxybenzoyl chloride to form the final product, 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. The synthesis of 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease, as it has been shown to have neuroprotective effects.
Eigenschaften
Produktname |
1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molekularformel |
C24H22N2O5S |
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H22N2O5S/c1-13-14(2)32-24(25-13)26-20(17-7-5-6-8-18(17)31-4)19(22(28)23(26)29)21(27)15-9-11-16(30-3)12-10-15/h5-12,20,27H,1-4H3/b21-19+ |
InChI-Schlüssel |
SWHVYESPLFTUND-XUTLUUPISA-N |
Isomerische SMILES |
CC1=C(SC(=N1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC=CC=C4OC)C |
SMILES |
CC1=C(SC(=N1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=CC=C4OC)C |
Kanonische SMILES |
CC1=C(SC(=N1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=CC=C4OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265300.png)
![1-[4-(Allyloxy)phenyl]-7-chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265305.png)
![7-Chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265307.png)
![7-Chloro-1-(4-ethoxy-3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265309.png)
![1-[3-(Allyloxy)phenyl]-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265312.png)
![1-(3-Chlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265313.png)
![7-Methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265315.png)
![1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265316.png)
![7-Methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265317.png)
![1-(3,4-Dimethoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265318.png)
![1-(4-Ethoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265319.png)
![1-(3-Bromophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265320.png)
![1-[3-(Allyloxy)phenyl]-7-chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265321.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265328.png)